molecular formula C22H22N2O B14571848 Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- CAS No. 61706-22-7

Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl-

Cat. No.: B14571848
CAS No.: 61706-22-7
M. Wt: 330.4 g/mol
InChI Key: BCAQQUKGSSWZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is a complex organic compound with a molecular structure that includes diazene and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- typically involves the reaction of appropriate substituted aniline derivatives with nitrosating agents under controlled conditions. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions can convert the diazene group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diazene, (4-methoxyphenyl)phenyl-: Similar in structure but with different substituents.

    Dimethyldiazene: A simpler diazene compound with different chemical properties.

    Azobenzene: Another diazene derivative with distinct applications and reactivity.

Uniqueness

Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in simpler or differently substituted diazene compounds.

Properties

CAS No.

61706-22-7

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

[2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-phenyldiazene

InChI

InChI=1S/C22H22N2O/c1-16-9-11-19(12-10-16)15-25-21-13-17(2)22(18(3)14-21)24-23-20-7-5-4-6-8-20/h4-14H,15H2,1-3H3

InChI Key

BCAQQUKGSSWZQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)N=NC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.